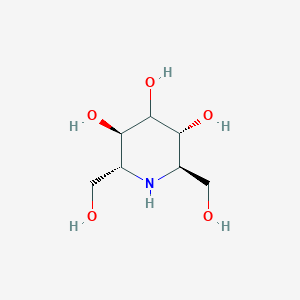

(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol, commonly known as D-allulose, is a rare sugar that has gained significant attention in recent years due to its potential health benefits. D-allulose is a monosaccharide that is structurally similar to fructose and glucose but has a different configuration of atoms.

Wirkmechanismus

D-allulose exerts its effects through various mechanisms. One of the primary mechanisms is its ability to inhibit the activity of enzymes involved in glucose metabolism, such as glucokinase and fructokinase. This inhibition leads to a reduction in glucose production and an increase in insulin sensitivity. D-allulose has also been shown to increase the expression of genes involved in lipid metabolism, leading to a reduction in body weight.

Biochemische Und Physiologische Effekte

D-allulose has several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal and human studies. D-allulose also reduces body weight and fat mass by increasing energy expenditure and reducing food intake. Additionally, D-allulose has anti-inflammatory properties and has been shown to reduce markers of inflammation in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

D-allulose has several advantages for lab experiments. It is stable at high temperatures, making it suitable for use in food processing. D-allulose is also resistant to fermentation by yeast and bacteria, making it an ideal sweetener for low-calorie foods. However, D-allulose is expensive and not widely available, which limits its use in research studies.

Zukünftige Richtungen

There are several future directions for D-allulose research. One area of research is the development of new synthesis methods to increase the availability and reduce the cost of D-allulose. Another area of research is the investigation of the long-term effects of D-allulose consumption on health outcomes. Additionally, studies are needed to determine the optimal dose and duration of D-allulose consumption for maximal health benefits.

Conclusion

D-allulose is a rare sugar that has gained significant attention in recent years due to its potential health benefits. D-allulose has anti-obesity, anti-diabetic, and anti-inflammatory properties and has been shown to improve insulin sensitivity and reduce body weight. While D-allulose has several advantages for lab experiments, its high cost and limited availability limit its use in research studies. Future research should focus on developing new synthesis methods and investigating the long-term effects of D-allulose consumption on health outcomes.

Synthesemethoden

D-allulose is a rare sugar that is present in small quantities in nature. Therefore, it is generally synthesized from D-fructose through an enzymatic process. The enzymatic conversion of D-fructose to D-allulose is catalyzed by D-allulose 3-epimerase, which converts D-fructose to D-allulose. The enzymatic conversion process is highly specific, and the resulting D-allulose is of high purity.

Wissenschaftliche Forschungsanwendungen

D-allulose has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that D-allulose has anti-obesity, anti-diabetic, and anti-inflammatory properties. D-allulose has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce body weight.

Eigenschaften

CAS-Nummer |

127995-29-3 |

|---|---|

Produktname |

(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |

Molekularformel |

C7H15NO5 |

Molekulargewicht |

193.2 g/mol |

IUPAC-Name |

(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6-/m1/s1 |

InChI-Schlüssel |

CLVUFWXGNIFGNC-KVTDHHQDSA-N |

Isomerische SMILES |

C([C@@H]1[C@H](C([C@@H]([C@H](N1)CO)O)O)O)O |

SMILES |

C(C1C(C(C(C(N1)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(N1)CO)O)O)O)O |

Synonyme |

homoman-nojirimycin homomannojirimycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)